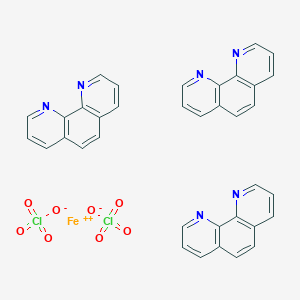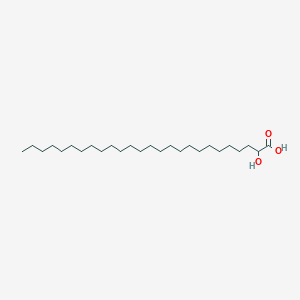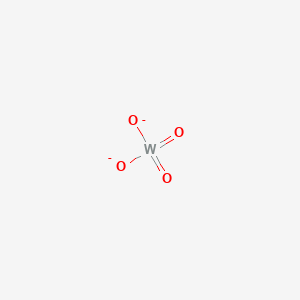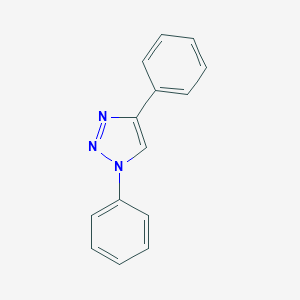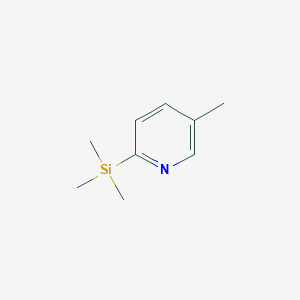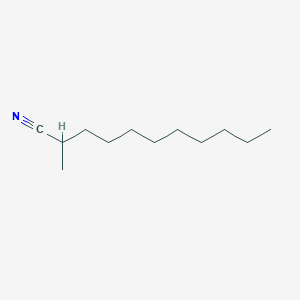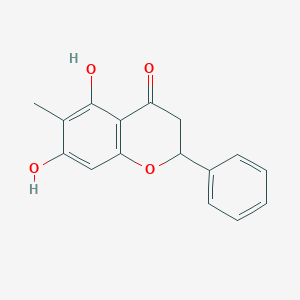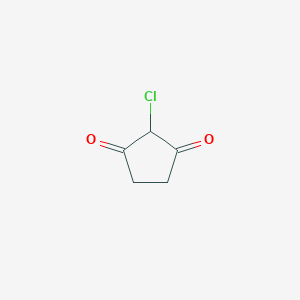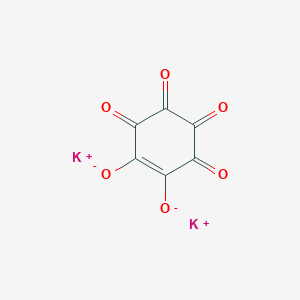
Rodisonato de potasio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium rhodizonate is a chemical compound with the formula ( \text{C}_6\text{K}_2\text{O}_6 ). It is the potassium salt of rhodizonic acid and is known for its distinctive red color. This compound is used in various chemical assays and has applications in detecting metals such as lead and barium .
Aplicaciones Científicas De Investigación
Potassium rhodizonate has several scientific research applications, including:
Detection of Metals: It is used in chemical assays to detect metals such as lead and barium.
Spectrophotometric Determination: It serves as a dye in the spectrophotometric determination of sulfate ions.
Staining Agent: In petrographic studies, potassium rhodizonate is used as a staining agent for plagioclase.
Cocrystallization Studies: It is used to cocrystallize plutonium and radium from urine in assays.
Mecanismo De Acción
Target of Action
Potassium rhodizonate, a benzoquinone derivative, is the potassium salt of rhodizonic acid . It is primarily used as a reagent in various chemical assays and reactions . .
Mode of Action
The rhodizonate dianion, the active form of potassium rhodizonate, undergoes various thermal and photochemical reactions with various oxidizing reagents in aqueous solution
Biochemical Pathways
It is known that the compound can be used in the preparation of staining solutions for the detection of lead , suggesting that it may interact with lead ions in biochemical systems.
Result of Action
Its use in the detection of lead suggests that it may form complexes with lead ions, which could potentially alter the biochemical environment .
Action Environment
The action of potassium rhodizonate can be influenced by environmental factors such as pH and the presence of other ions. For example, the compound’s ability to undergo redox reactions may be affected by the redox potential of the surrounding environment . Additionally, the compound’s solubility and stability may be influenced by the ionic strength and pH of the solution .
Análisis Bioquímico
Biochemical Properties
Potassium rhodizonate plays a significant role in biochemical reactions, particularly in the detection of metal ions such as lead and barium. The compound interacts with these metal ions to form colored complexes, which can be easily identified. The interaction between potassium rhodizonate and metal ions is primarily based on the formation of coordination bonds, where the oxygen atoms in the rhodizonate ion act as ligands, binding to the metal ions. This property is utilized in various assays to detect the presence of metals in biological and environmental samples .
Cellular Effects
Potassium rhodizonate influences various cellular processes, particularly those involving metal ion homeostasis. In cells, the compound can bind to metal ions, affecting their availability and distribution. This binding can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of potassium rhodizonate can alter the activity of metal-dependent enzymes, thereby affecting metabolic processes that rely on these enzymes .
Molecular Mechanism
At the molecular level, potassium rhodizonate exerts its effects through the formation of coordination complexes with metal ions. These complexes can inhibit or activate enzymes by altering their metal ion cofactors. For example, the binding of potassium rhodizonate to lead ions can inhibit enzymes that require lead as a cofactor, thereby disrupting their normal function. Additionally, the formation of these complexes can lead to changes in gene expression by affecting transcription factors that are sensitive to metal ion concentrations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium rhodizonate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its reactivity can decrease over time, especially in aqueous solutions. Long-term studies have shown that potassium rhodizonate can degrade, leading to a reduction in its effectiveness in metal ion detection assays. This degradation can also affect its long-term impact on cellular functions in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of potassium rhodizonate vary with different dosages in animal models. At low doses, the compound can effectively bind to metal ions without causing significant toxicity. At high doses, potassium rhodizonate can lead to adverse effects, including toxicity and disruption of metal ion homeostasis. Studies have shown that high doses of the compound can cause oxidative stress and damage to tissues, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
Potassium rhodizonate is involved in metabolic pathways related to metal ion metabolism. The compound interacts with enzymes and cofactors that are involved in the transport and utilization of metal ions. For example, potassium rhodizonate can affect the activity of enzymes that require metal ions as cofactors, thereby influencing metabolic flux and metabolite levels. This interaction can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
Within cells and tissues, potassium rhodizonate is transported and distributed through interactions with transporters and binding proteins. The compound can bind to metal ion transporters, affecting their function and the distribution of metal ions within the cell. This binding can influence the localization and accumulation of metal ions, thereby affecting cellular processes that depend on these ions .
Subcellular Localization
Potassium rhodizonate is localized in specific subcellular compartments, where it exerts its effects on metal ion homeostasis. The compound can be directed to specific organelles through targeting signals and post-translational modifications. For example, potassium rhodizonate can accumulate in the mitochondria, where it can influence mitochondrial function by affecting metal-dependent enzymes involved in energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium rhodizonate can be synthesized by oxidizing inositol with nitric acid and then reacting the resulting product with potassium acetate in the presence of oxygen. The rhodizonate crystallizes out of the solution due to its relative insolubility in water .
Industrial Production Methods
In industrial settings, the preparation of potassium rhodizonate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Potassium rhodizonate undergoes various types of chemical reactions, including:
Oxidation: The rhodizonate dianion can undergo oxidation reactions with various oxidizing agents in aqueous solutions.
Common Reagents and Conditions
Common reagents used in reactions with potassium rhodizonate include oxidizing agents like nitric acid and metal salts for substitution reactions. The reactions typically occur in aqueous solutions under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, reacting potassium rhodizonate with barium chloride will produce barium rhodizonate .
Comparación Con Compuestos Similares
Similar Compounds
Sodium rhodizonate: Similar to potassium rhodizonate but with sodium as the cation.
Barium rhodizonate: Formed by reacting potassium rhodizonate with barium salts.
Thallium rhodizonate: Another metal rhodizonate salt with unique properties and applications.
Uniqueness
Potassium rhodizonate is unique due to its high stability and distinctive red color, making it particularly useful in visual detection assays. Its ability to form stable complexes with a wide range of metal ions also sets it apart from other similar compounds .
Propiedades
Número CAS |
13021-40-4 |
|---|---|
Fórmula molecular |
C6H2KO6 |
Peso molecular |
209.17 g/mol |
Nombre IUPAC |
dipotassium;3,4,5,6-tetraoxocyclohexene-1,2-diolate |
InChI |
InChI=1S/C6H2O6.K/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8H; |
Clave InChI |
UGFHFZSZCJFOTO-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].[K+].[K+] |
SMILES canónico |
C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.[K] |
| 13021-40-4 | |
Números CAS relacionados |
118-76-3 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





